Stannous octoate
Overview
Description
Synthesis Analysis
Stannous octoate is commonly synthesized through reactions involving stannous salts and octoic acid. The synthesis process aims to produce a catalyst that is effective in initiating polymerization reactions under specific conditions. For instance, stannous-acetylacetonate, a related compound, demonstrates significant catalytic activity for PTT synthesis, outperforming traditional catalysts like tetrabutyl titanate and stannous octoate itself in certain applications (S. Jia et al., 2007).
Scientific Research Applications
1. Biodegradable Poly(Lactic Acid)-Based Scaffolds
- Application Summary: Stannous octoate is used in the synthesis of biodegradable poly(lactic acid) (PLA) scaffolds. These scaffolds have significant applications in tissue engineering and drug delivery .
- Method of Application: The synthesis of PLA is achieved through melt/solution polycondensation polymerizations. The reaction mechanism involves the creation of an initiator (stannous alkoxide), which interacts with ethylene glycol .
- Results/Outcomes: The synthesized PLA scaffolds exhibit excellent biodegradable and biocompatible properties, making them suitable for biomedical applications .
2. Linear Polylactic Acid-Based Urethanes
- Application Summary: Stannous octoate is used as an initiator in the synthesis of linear polylactic acid-based urethanes, which have applications in stent coating .
- Method of Application: PLA oligomers containing both hydroxyl and carboxylic groups are synthesized by ring-opening polymerization using stannous octoate as an initiator and water as a coinitiator .
- Results/Outcomes: The synthesized linear polylactic acid-based urethanes exhibit biodegradable and biocompatible properties, making them suitable for biomedical applications .
3. Synthesis of Polymeric Materials
- Application Summary: Stannous octoate is used as a catalyst in the synthesis of polymeric materials, including elastomeric copolymers and PLA-grafted M-alginate aerogels .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes: The synthesized polymeric materials demonstrate high performance, making them suitable for various applications .
4. Glycolysis of Polyurethanes
- Application Summary: Stannous octoate is proposed as a new catalyst for the glycolysis of polyurethanes .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes: The use of stannous octoate as a catalyst opens up a new way to recycle polyurethanes .
5. Catalyst in the Synthesis of High-Performance Polymers
- Application Summary: Stannous Octoate is a versatile catalyst used in the synthesis of high-performance polymeric materials .
- Method of Application: Stannous Octoate is used as a catalyst in the ring-opening polymerization of D,L-lactide and epsilon-caprolactone dimers to synthesize elastomeric copolymers with two different molecular weights .
- Results/Outcomes: The resulting copolymers, when combined with hydroxyapatite, create bone-filling composites with tailored mechanical properties and controlled degradation rates .
6. Curing Agent in Industries
- Application Summary: Stannous Octoate finds extensive use as a curing agent, aiding in the hardening or solidification process of various materials like polyurethane foams .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes: The use of Stannous Octoate as a curing agent helps in speeding up chemical reactions in industries such as plastics, paints, and coatings .
7. Catalyst in the Synthesis of Polymeric Materials
- Application Summary: Stannous Octoate is a versatile catalyst used in the synthesis of polymeric materials .
- Method of Application: Stannous Octoate is used as a catalyst in the ring-opening polymerization of D,L-lactide and epsilon-caprolactone dimers to synthesize elastomeric copolymers with two different molecular weights .
- Results/Outcomes: The resulting copolymers, when combined with hydroxyapatite, create bone-filling composites with tailored mechanical properties and controlled degradation rates .
8. Curing Agent in Industries
- Application Summary: Stannous Octoate finds extensive use as a curing agent, aiding in the hardening or solidification process of various materials like polyurethane foams .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes: The use of Stannous Octoate as a curing agent helps in speeding up chemical reactions in industries such as plastics, paints, and coatings .
Safety And Hazards
Future Directions
Stannous octoate is widely used in the polymer industry as a catalyst for the production of polyurethane foams and elastomers . It is also used in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer that has many fields of applications like medical, food industrial field, or for other general purposes . The future of Stannous octoate lies in its potential applications in drug delivery .
properties
IUPAC Name |
2-ethylhexanoate;tin(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBAEPSJVUENNK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027138 | |
Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Tin(II) 2-ethylhexanoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17714 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Tin(II) 2-ethylhexanoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17714 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Stannous octoate | |
CAS RN |
301-10-0 | |
Record name | Stannous 2-ethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STANNOUS 2-ETHYLHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519A78R12Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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